molecular formula C19H11F4N5O2 B2895663 9-(2-fluorophenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898410-39-4

9-(2-fluorophenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2895663
CAS No.: 898410-39-4
M. Wt: 417.324
InChI Key: SJKLLOPGEGUUJS-UHFFFAOYSA-N
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Description

This compound belongs to the purine-6-carboxamide class, characterized by a bicyclic purine core substituted at positions 2 and 9. The 2-fluorophenyl group at position 9 and the 4-(trifluoromethyl)phenyl group at position 2 introduce distinct electronic and steric properties.

Properties

IUPAC Name

9-(2-fluorophenyl)-8-oxo-2-[4-(trifluoromethyl)phenyl]-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F4N5O2/c20-11-3-1-2-4-12(11)28-17-14(26-18(28)30)13(15(24)29)25-16(27-17)9-5-7-10(8-6-9)19(21,22)23/h1-8H,(H2,24,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKLLOPGEGUUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F4N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Purine-6-Carboxamide Derivatives

Compound Name Substituent (Position 2) Substituent (Position 9) Molecular Formula Molecular Weight CAS Number Key Features
Target Compound: 9-(2-Fluorophenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-... 4-(Trifluoromethyl)phenyl 2-Fluorophenyl Not Reported Not Reported Not Reported Combines electron-withdrawing F and CF₃; likely high lipophilicity.
9-(2-Ethoxyphenyl)-2-(4-fluorophenyl)-... 4-Fluorophenyl 2-Ethoxyphenyl C₂₀H₁₆FN₅O₃ 393.37 900010-96-0 Ethoxy group increases solubility; weaker electron withdrawal than CF₃.
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-... Methyl 4-Methylphenyl C₁₄H₁₃N₅O₂ 283.29 932497-74-0 Simpler substituents; lower molecular weight; limited steric hindrance.
2-(3-Bromophenyl)-9-(4-methoxyphenyl)-... 3-Bromophenyl 4-Methoxyphenyl C₁₉H₁₄BrN₅O₃ 440.20 888426-17-3 Bromine adds steric bulk; methoxy enhances solubility.
9-(3-Methoxyphenyl)-2-(4-nitrophenyl)-... 4-Nitrophenyl 3-Methoxyphenyl C₁₉H₁₄N₆O₅ 406.40 899741-87-8 Nitro group strongly electron-withdrawing; may reduce metabolic stability.
2-(4-Ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl)-... 4-Ethoxy-3-methoxyphenyl 2-Ethoxyphenyl C₂₃H₂₃N₅O₅ 449.50 899742-40-6 Multiple ether groups; high solubility but reduced lipophilicity.
2-(2,4-Dimethoxyphenyl)-9-(3-methoxyphenyl)-... 2,4-Dimethoxyphenyl 3-Methoxyphenyl C₂₁H₁₉N₅O₅ 421.40 899742-06-4 Three methoxy groups; highly electron-donating; potential for π-π stacking.

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (EWGs):

    • The target compound’s 4-(trifluoromethyl)phenyl and 2-fluorophenyl substituents enhance lipophilicity and metabolic stability compared to analogs with methoxy or methyl groups .
    • Nitro groups (e.g., in ) may improve binding affinity but increase susceptibility to enzymatic degradation.
  • Electron-Donating Groups (EDGs):

    • Methoxy and ethoxy groups (e.g., ) improve aqueous solubility but reduce membrane permeability due to increased polarity.

Implications for Drug Design

  • Lipophilicity: The target compound’s CF₃ and F groups likely confer higher logP values than analogs with EDGs, favoring blood-brain barrier penetration .
  • Solubility: Ethoxy/methoxy-rich analogs (e.g., ) may exhibit better solubility, making them suitable for oral formulations.
  • Metabolic Stability: Fluorinated compounds generally resist oxidative metabolism, suggesting the target compound could have a longer half-life than nitro- or methoxy-substituted analogs .

Q & A

Q. What are the key synthetic strategies for preparing 9-(2-fluorophenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide?

Methodological Answer: The synthesis involves multi-step organic reactions, typically including:

Coupling Reactions : Formation of the purine core via nucleophilic substitution or condensation reactions, using precursors like 6-chloropurine derivatives.

Functionalization : Introduction of fluorophenyl and trifluoromethylphenyl groups via Suzuki-Miyaura or Buchwald-Hartwig coupling, requiring palladium catalysts and inert atmospheres .

Oxidation/Reduction : Controlled oxidation at the 8-position (e.g., using KMnO₄) to form the oxo group .

Purification : Chromatography (e.g., silica gel or HPLC) to isolate the product with >95% purity.
Critical Parameters :

  • Temperature control (e.g., 60–80°C for coupling reactions).
  • Solvent selection (e.g., DMF for polar intermediates, dichloromethane for non-polar steps).
  • Catalyst optimization (e.g., Pd(PPh₃)₄ for cross-coupling) .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Structural validation requires a combination of analytical techniques:

Technique Key Parameters Purpose
NMR Spectroscopy ¹H/¹³C NMR (DMSO-d₆, 400–600 MHz)Confirm substituent positions and purity
HPLC-MS Reverse-phase C18 column, acetonitrile/water gradientAssess purity (>98%) and molecular mass
X-ray Crystallography Single-crystal diffraction (if crystals form)Resolve bond lengths/angles and stereochemistry
Example Data :
  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, purine H), 7.85–7.60 (m, aromatic H) .
  • LCMS: m/z [M+H]+ calculated for C₂₀H₁₃F₄N₅O₂: 438.1; observed: 438.2 .

Q. What biological targets are hypothesized for this compound, and how are they identified?

Methodological Answer: Hypotheses are derived from:

Computational Docking : Molecular modeling against targets like kinases (e.g., EGFR, CDK2) using software such as AutoDock or Schrödinger .

Enzyme Inhibition Assays :

  • IC₅₀ Determination : Dose-response curves (0.1–100 µM) in vitro.
  • Pathway Analysis : Screening in cancer cell lines (e.g., MCF-7, HeLa) to link activity to apoptosis or proliferation pathways .
    Key Findings :
  • Similar purine derivatives show IC₅₀ values of 0.5–10 µM against COX-2 .
  • Fluorophenyl groups enhance binding to hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assays?

Methodological Answer: Contradictions (e.g., variable IC₅₀ values) are addressed by:

Assay Standardization :

  • Control for pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%).
  • Validate cell line viability via MTT/WST-1 assays .

Orthogonal Validation :

  • Surface Plasmon Resonance (SPR) to measure binding kinetics (ka/kd).
  • Isothermal Titration Calorimetry (ITC) for thermodynamic profiling .

Purity Reassessment :

  • Quantify impurities (>0.5% can skew results) via LC-MS/MS .

Q. What strategies optimize synthetic yield while minimizing side products?

Methodological Answer: Yield optimization involves:

Design of Experiments (DoE) :

  • Vary temperature, catalyst loading, and stoichiometry (e.g., 1.2 eq arylboronic acid for coupling).
  • Use software (e.g., JMP) to identify critical factors .

Real-Time Monitoring :

  • In-situ FTIR or Raman spectroscopy to track reaction progress.

Byproduct Mitigation :

  • Add scavengers (e.g., polymer-bound thiourea for Pd removal) .
    Case Study :
  • Optimizing Suzuki coupling increased yield from 45% to 72% by adjusting Pd catalyst from 5 mol% to 2 mol% and using TBAB as an additive .

Q. How can solubility challenges in aqueous buffers be addressed for in vivo studies?

Methodological Answer: Improve solubility via:

Co-Solvent Systems :

  • Use PEG-400 or cyclodextrins (10–20% w/v) to enhance aqueous dispersion .

Structural Modifications :

  • Introduce hydrophilic groups (e.g., sulfonate) at non-critical positions.

Nanoformulation :

  • Encapsulate in liposomes (size: 100–200 nm) or polymeric nanoparticles (PLGA) .
    Data :
  • Unmodified compound has logP ~3.5 (indicating hydrophobicity); PEG-400 increases solubility from 0.1 mg/mL to 2.5 mg/mL .

Q. What computational methods predict metabolic stability and toxicity?

Methodological Answer: Predictions rely on:

ADMET Modeling :

  • Use SwissADME or ADMETLab to estimate CYP450 metabolism and hERG inhibition.

Metabolite Identification :

  • In silico fragmentation (e.g., Mass Frontier) to predict Phase I/II metabolites.

Toxicity Profiling :

  • Ames test simulations (e.g., Derek Nexus) for mutagenicity risk .
    Example :
  • Trifluoromethyl groups may reduce metabolic clearance but increase hepatotoxicity risk; in vitro microsomal assays (e.g., human liver microsomes) validate predictions .

Q. How do steric and electronic effects of substituents influence target binding?

Methodological Answer: Effects are analyzed via:

Structure-Activity Relationship (SAR) :

  • Compare analogues with substituents at the 2- and 9-positions.
  • Fluorine’s electron-withdrawing effect enhances binding to polar residues (e.g., Lys in kinases) .

Crystallographic Studies :

  • Co-crystallize with target proteins (e.g., EGFR) to map binding poses.
    Key Finding :
  • The 2-(4-trifluoromethylphenyl) group increases hydrophobic interactions, improving Ki by 5-fold vs. unsubstituted analogues .

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